molecular formula C10H10N4O2 B1269885 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 99072-87-4

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No. B1269885
CAS RN: 99072-87-4
M. Wt: 218.21 g/mol
InChI Key: SECNNFONKGVTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide derivatives often involves reactions of phthalic anhydrides with semicarbazide or thiosemicarbazide under mild conditions, yielding good product yields. Montmorillonite KSF clay has been used as an efficient catalyst for the synthesis of 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides under solvent-free conditions using microwave irradiation, demonstrating the compound's accessibility through environmentally benign methods (Habibi & Marvi, 2007).

Molecular Structure Analysis

Molecular structure analyses, often conducted using X-ray diffraction techniques and optimized with density functional theory (DFT), reveal the intricate details of the compound's geometry. Such studies illustrate the compound's stability and structural characteristics, contributing to a deeper understanding of its physical and chemical behavior (M. Arshad et al., 2013).

Chemical Reactions and Properties

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, leading to the synthesis of novel biologically active derivatives. These reactions include N-alkylation, ring expansion, and reaction with benzaldehydes, highlighting the compound's versatility in chemical synthesis and potential for generating biologically active molecules (M. Zia-ur-Rehman et al., 2009).

Scientific Research Applications

Carcinogenicity Studies

Studies have examined the carcinogenicity of compounds structurally related to 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide. For instance, the alkylation of nucleic acids by certain hydrazine compounds, such as 1,2-Dimethylhydrazine, has been extensively studied in rats and mice, shedding light on its carcinogenic potential in the colon. The biochemical actions of such compounds have been compared with those of nitroso compounds and cycasin, emphasizing similarities in biological and biochemical effects (Hawks & Magee, 1974).

Monoamine Oxidase Inhibition

Research on hydrazine derivatives, including structures similar to 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide, has revealed their potential in inhibiting monoamine oxidase A (MAO-A) activity. These findings suggest therapeutic potential, particularly in treating depression, as indicated by the anti-depressant properties revealed in animal models (Dar et al., 2005).

Anti-Inflammatory and Antihepatotoxic Activity

Compounds like 2,3-Dihydrophthalazine-1,4-diones have shown potent anti-inflammatory effects and the ability to protect against endotoxin shock in mice. These substances inhibit pain, reduce the release and effects of certain cytokines, and affect enzyme activities related to inflammation (Butner et al., 1996). Additionally, derivatives synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide have demonstrated significant antihepatotoxic activity, offering a protective effect against hepatotoxicity induced by certain agents in rats (Ahmed et al., 2011).

Pharmacological Investigations

Other research has focused on synthesizing and testing derivatives of related compounds for various pharmacological activities. For example, studies on tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have revealed antibacterial properties against certain bacterial infections, indicating potential therapeutic applications (Santilli et al., 1975).

properties

IUPAC Name

3-methyl-4-oxophthalazine-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNNFONKGVTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345457
Record name 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

CAS RN

99072-87-4
Record name 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.